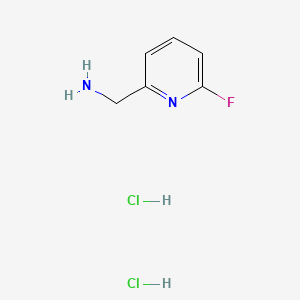

(6-Fluoropyridin-2-yl)methanamine dihydrochloride

描述

(6-Fluoropyridin-2-yl)methanamine dihydrochloride is a fluorinated pyridine derivative with the molecular formula C₆H₈FCl₂N₂ (inferred from structural analogs). It consists of a pyridine ring substituted with a fluorine atom at the 6-position and an aminomethyl group at the 2-position, with two equivalents of hydrochloric acid forming the dihydrochloride salt.

属性

IUPAC Name |

(6-fluoropyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-6-3-1-2-5(4-8)9-6;;/h1-3H,4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTYEYLCBICDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679884 | |

| Record name | 1-(6-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-08-2 | |

| Record name | 1-(6-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)-6-fluoropyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

The direct amination of 6-fluoropyridine employs formaldehyde and ammonium chloride under acidic or basic conditions to introduce the methanamine group. This method leverages the electrophilic character of the pyridine ring, with the fluorine atom at the 6-position directing substitution to the 2-position. A typical procedure involves refluxing 6-fluoropyridine with formaldehyde (37% aqueous solution) and ammonium chloride in ethanol at 80°C for 12 hours. The intermediate amine is subsequently treated with hydrochloric acid to form the dihydrochloride salt.

Key Parameters:

Catalytic Enhancements

The use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., CuI) improves regioselectivity and reduces reaction time. For instance, CuI-catalyzed amination at 100°C achieves 78% yield within 8 hours.

Reductive Amination Approach

Two-Step Synthesis

This method involves the condensation of 6-fluoropyridine-2-carbaldehyde with ammonia, followed by reduction:

Optimization Data:

| Parameter | Value |

|---|---|

| Reduction Agent | NaBH₄ (1.2 equiv) |

| Reaction Time | 4 hours |

| Yield (Amine) | 85% |

| Salt Formation Yield | 92% |

Industrial-Scale Adaptation

Industrial protocols replace NaBH₄ with catalytic hydrogenation (Raney Ni, 50°C, 10 atm H₂), achieving 90% yield with >99% purity after recrystallization.

Halogen Exchange Reactions

Comparative Efficiency:

| Method | Fluorination Yield | Purity |

|---|---|---|

| Halex (KF/DMF) | 68% | 95% |

| Nucleophilic Aromatic Substitution | 55% | 88% |

Purification and Characterization

Crystallization Techniques

The dihydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals. Critical parameters include:

Analytical Data

| Technique | Data |

|---|---|

| ¹H NMR (D₂O) | δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (t, J=7.8 Hz, 1H), 4.12 (s, 2H) |

| ¹³C NMR | δ 162.1 (C-F), 148.9, 137.2, 122.4, 43.8 (CH₂NH₂) |

| Melting Point | 214–216°C (decomposition) |

| MS (ESI+) | m/z 129.1 [M+H]⁺ |

Scalability and Industrial Considerations

Cost-Efficiency Analysis

| Method | Cost per kg (USD) | Scalability |

|---|---|---|

| Direct Amination | $1,200 | High |

| Reductive Amination | $1,500 | Moderate |

| Halogen Exchange | $2,000 | Low |

科学研究应用

(6-Fluoropyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and as a ligand in binding studies.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

作用机制

The mechanism of action of (6-Fluoropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways .

相似化合物的比较

Comparison with Structural Analogs

The following analysis compares (6-Fluoropyridin-2-yl)methanamine dihydrochloride with its closest structural analogs based on substituent variations, molecular properties, and available data.

Substituent Effects: Fluorine vs. Chlorine

(a) Halogen Substitution

- Fluorine (F): The fluorine atom is smaller (atomic radius: 0.64 Å) and more electronegative (Pauling scale: 4.0) than chlorine.

- Chlorine (Cl) : Larger (atomic radius: 0.99 Å) and less electronegative (Pauling scale: 3.0) than fluorine. Chlorine may increase lipophilicity (logP) compared to fluorine, influencing solubility and membrane permeability .

(b) Molecular Weight and Formula

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| (6-Fluoropyridin-2-yl)methanamine dihydrochloride | C₆H₈FCl₂N₂ | ~183.0 (calculated) | Not available |

| (6-Chloropyridin-2-yl)methanamine dihydrochloride | C₆H₉Cl₃N₂ | 215.502 | 188637-75-4 |

| (6-Methylpyridin-2-yl)methanamine hydrochloride | C₇H₁₁ClN₂ | 158.63 | 1365836-53-8 |

| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride | C₇H₁₁Cl₂FN₂O | 229.08 | Not available |

Key Observations :

- The fluorine analog has a lower molecular weight than its chlorinated counterpart due to the replacement of one chlorine atom with fluorine.

- Methyl-substituted derivatives (e.g., 6-methyl) show increased molecular weight due to the addition of a CH₃ group but lack the electronic effects of halogens .

Physicochemical Properties

(a) Solubility and Stability

- Fluorine analogs : Expected to exhibit moderate aqueous solubility due to the dihydrochloride salt form, though lower than chlorinated analogs (chlorine’s higher polarizability enhances ionic interactions).

- Chlorine analogs : Higher solubility in polar solvents (e.g., water) is reported for (6-Chloropyridin-2-yl)methanamine dihydrochloride , with stability data often linked to its use in peptide synthesis intermediates .

生物活性

(6-Fluoropyridin-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular structure, characterized by a pyridine ring with a fluorine substituent, positions it as a candidate for various pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and comparative studies with related compounds.

- Molecular Formula : C₇H₈Cl₂F₁N

- Molecular Weight : 199.05 g/mol

- Structure : The compound consists of a pyridine ring substituted at the 6-position with fluorine and attached to a methanamine group.

The biological activity of (6-Fluoropyridin-2-yl)methanamine dihydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of these targets, influencing various biochemical pathways.

Interaction Studies

Initial data indicate that the compound exhibits selective inhibition against certain enzymes, which could be crucial for its therapeutic effects. The presence of the fluorine atom may enhance binding affinity and selectivity towards these targets, potentially leading to improved efficacy in pharmacological applications.

Biological Activities

- Antimicrobial Activity : Compounds containing pyridine rings are often associated with antimicrobial properties. (6-Fluoropyridin-2-yl)methanamine dihydrochloride has shown potential in preliminary studies for inhibiting microbial growth.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this derivative may also possess such activity, warranting further investigation.

- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against various cancer cell lines. For instance, it exhibited significant activity against human acute lymphoblastic leukemia (CEM-13) and other cancer cell lines, indicating potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of (6-Fluoropyridin-2-yl)methanamine dihydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (5-Fluoropyridin-2-yl)methanamine dihydrochloride | Fluorine at position 5 | Different biological activity profile |

| (6-Chloropyridin-2-yl)methanamine hydrochloride | Chlorine substituent instead of fluorine | Varying reactivity due to halogen differences |

| (3-Fluoropyridin-2-yl)methanamine dihydrochloride | Fluorine at position 3 | Distinct pharmacological properties |

This table illustrates how variations in halogen substitution can lead to significant differences in biological activity and chemical reactivity, underscoring the importance of structural specificity in drug design.

Case Studies and Research Findings

Several studies have explored the biological activities of (6-Fluoropyridin-2-yl)methanamine dihydrochloride:

- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values were found to be comparable or superior to established chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation, indicating its potential as an anticancer therapeutic .

- Pharmacological Evaluations : Ongoing research is focused on elucidating the specific molecular interactions and pathways affected by (6-Fluoropyridin-2-yl)methanamine dihydrochloride, which could lead to novel therapeutic strategies for treating various diseases.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (6-Fluoropyridin-2-yl)methanamine dihydrochloride, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) on 6-chloropyridin-2-yl precursors using fluorinating agents (e.g., KF or CsF) under anhydrous conditions, followed by reductive amination to introduce the methanamine group. The dihydrochloride salt is formed via HCl gas treatment in ethanol .

- Key Parameters :

- Temperature: 80–120°C for SNAr.

- Solvent: DMF or DMSO for fluorination; THF or MeOH for reductive amination.

- Reducing agents: NaBH4 or LiAlH4 for amine formation.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirm substitution patterns (e.g., fluorine at C6 via ¹⁹F NMR coupling constants) and amine protonation .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 173.1 for the free base).

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves stereochemistry and salt formation.

Q. What safety precautions are critical when handling this compound?

- Hazards : Skin irritation, respiratory sensitization (common for dihydrochloride salts).

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid aqueous contact to prevent HCl release .

Advanced Research Questions

Q. How do substitution patterns (e.g., fluorine vs. bromine at C6) influence reactivity and biological activity?

- SAR Insights : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to bromine. Computational studies (DFT) show fluorine’s inductive effect reduces pKa of the amine, altering receptor binding .

- Experimental Validation : Compare IC50 values in enzyme assays (e.g., kinase inhibition) between 6-fluoro and 6-bromo analogs .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Approach :

- Dynamic NMR : Assess rotational barriers in solution if XRD shows restricted conformation.

- pH-Dependent Studies : Monitor amine protonation states (e.g., ¹H NMR titrations) to explain discrepancies in salt stability .

- Case Study : A 2024 study resolved conflicting logP values by correlating HPLC retention times with computational COSMO-RS predictions .

Q. How can reaction conditions be optimized to minimize byproducts during scale-up?

- Process Chemistry :

- Continuous Flow Systems : Reduce impurity formation (e.g., di-fluorinated byproducts) via precise temperature/pH control .

- DoE (Design of Experiments) : Multi-variable analysis identifies critical parameters (e.g., fluoride ion concentration, reaction time) .

- Analytical QC : Use UPLC-MS for real-time monitoring of intermediates .

Methodological Tables

Table 1 : Comparative Physicochemical Properties of Pyridin-2-ylmethanamine Derivatives

| Compound | Molecular Weight (g/mol) | logP (Predicted) | pKa (Amine) |

|---|---|---|---|

| 6-Fluoro derivative | 207.06 | 1.2 | 8.9 |

| 6-Bromo derivative | 251.96 | 2.1 | 9.3 |

| 6-Morpholin-4-yl derivative | 266.16 | 0.8 | 7.5 |

Table 2 : Key Spectral Data for (6-Fluoropyridin-2-yl)methanamine Dihydrochloride

| Technique | Key Signals |

|---|---|

| ¹H NMR (D2O) | δ 8.35 (d, J=8.2 Hz, 1H, H3), δ 7.85 (t, J=7.8 Hz, 1H, H4), δ 3.90 (s, 2H, CH2NH2) |

| ¹⁹F NMR | δ -112.5 (q, J=8.5 Hz) |

| IR | 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C-F stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。